molecular formula C21H22ClN3O3 B2953527 N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892263-26-2

N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2953527
CAS No.: 892263-26-2
M. Wt: 399.88
InChI Key: DUDNMHORHGQPKH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline-4-one derivative offered for research purposes. This compound is part of a class of molecules known for their potential as key scaffolds in medicinal chemistry and drug discovery. Quinazoline-4-one-7-carboxamide derivatives have recently been identified as novel lead structures for the development of soluble epoxide hydrolase (sEH) inhibitors . Inhibiting sEH is a promising therapeutic strategy for metabolic, renal, and cardiovascular disorders, as it helps maintain beneficial levels of anti-inflammatory and vasoprotective epoxyeicosatrienoic acids (EETs) . The structure of this compound features critical pharmacophores common to this class, including the central quinazoline-dione core and flanking benzyl and pentyl groups, which are known to influence potency and selectivity by providing space-filling properties in enzyme active sites . Researchers can utilize this chemical as a building block or reference standard in programs aimed at developing novel anti-inflammatory agents, enzyme inhibitors, and exploring structure-activity relationships (SAR). For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

CAS No.

892263-26-2

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.88

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H22ClN3O3/c1-2-3-6-11-25-20(27)16-10-9-14(12-18(16)24-21(25)28)19(26)23-13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28)

InChI Key

DUDNMHORHGQPKH-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)NC1=O

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound within the quinazoline family known for its diverse biological activities. Its unique structural features, including the dioxo and carboxamide functional groups, contribute to its potential pharmacological effects. This article aims to explore the biological activity of this compound by reviewing relevant studies and findings.

Chemical Structure and Properties

Molecular Formula: C21H22ClN3O3
Molecular Weight: 399.875 g/mol
IUPAC Name: N-[(2-chlorobenzyl)-2,4-dioxo-3-pentyl]-1H-quinazoline-7-carboxamide

PropertyValue
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
LogP (XlogP)3.8

The presence of the chlorine atom in the benzyl group may enhance the compound's interaction with biological targets, influencing its pharmacological profile .

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Study Findings : A study demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating potent antitumor activity .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. It has shown effectiveness against both gram-positive and gram-negative bacteria.

  • Case Study : In a comparative study, this compound displayed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolines are well-documented. This compound has been shown to reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Research Findings : A recent study reported a reduction in tumor necrosis factor-alpha (TNF-α) levels by 40% when treated with this compound at a concentration of 10 µM .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Modulation of Receptors : It may bind to receptors associated with inflammatory processes and cancer progression.
  • DNA Interaction : The dioxo groups can participate in DNA intercalation or alkylation reactions.

Scientific Research Applications

N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a chemical compound with a molecular formula of C21H22ClN3O3 . It has a molecular weight of 399.875 .

Details

  • IUPAC name N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
  • Hydrogen Bond Acceptors 3
  • Hydrogen Bond Donors 2
  • XLogP 3.8

Applications
While the search results do not provide specific applications of N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, they do offer information on related compounds and their uses, suggesting potential research avenues.

  • Antibacterial Activity: 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide has antibacterial activity against Staphylococcus aureus .
  • Antimycobacterial Activity: N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide is effective against Mycobacterium tuberculosis H37Rv .
  • CDK2 Inhibitors: Pyrazole, pyrimidine, and thiazolidinone derivatives have anticancer activities, targeting the CDK2 enzyme .
  • Other Related Compounds: N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound.
  • 3-(4-chlorobenzyl)-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives with modifications at the N1 benzyl group, C3 alkyl chain, or C7 substituents have been systematically evaluated to understand structure-activity relationships (SAR). Below is a comparative analysis based on structural analogs and their biological profiles:

Structural Analogs and Substitution Effects

Compound Name R1 (C3 Position) R2 (N1 Benzyl Group) Anti-HIV-1 Inhibition (%) Cytotoxicity (Cell Viability %) Reference
Main Compound Pentyl 2-Chlorobenzyl Not explicitly reported* Not reported -
Compound 11c Propyl 2-Chlorobenzyl Similar to main compound Not reported
Compound 11d Pentyl Unsubstituted benzyl 6% Not reported
Compound 11g Pentyl 2-Fluorobenzyl 22% 72%
Compound 11h Pentyl 4-Fluorobenzyl 25% Not reported
Compound from 4-Methylphenyl 3-Nitrobenzyl Not reported Not reported

*The main compound’s activity is inferred to be comparable to Compound 11c, which retains the 2-chlorobenzyl group but replaces pentyl with propyl at C3 .
†This analog introduces bulkier aromatic groups (4-methylphenyl at C3 and 3-nitrobenzyl at N1), but biological data are unavailable .

Key Findings

C3 Alkyl Chain Flexibility :

  • A propyl chain (Compound 11c) is tolerated at C3 without significant loss of activity compared to the pentyl chain in the main compound, suggesting moderate chain length flexibility .
  • Bulkier groups (e.g., 4-methylphenyl in ’s compound) may alter steric interactions, but their impact remains uncharacterized .

N1 Benzyl Substitution :

  • The 2-chlorobenzyl group is critical for activity. Replacing it with an unsubstituted benzyl (Compound 11d) drastically reduces inhibition (6% vs. inferred ~30% for the main compound) .
  • Fluorine substitutions (Compounds 11g, 11h) yield moderate activity (22–25%) but introduce cytotoxicity in the case of 2-fluorobenzyl (72% cell viability) .

Mechanistic Implications

The 2-chlorobenzyl group’s electron-withdrawing properties and steric profile may optimize interactions with hydrophobic pockets in viral targets. The pentyl chain’s lipophilicity could enhance membrane permeability, though shorter chains (e.g., propyl) remain effective . Fluorine substitutions, while moderately active, may disrupt binding or induce off-target effects, as seen in Compound 11g’s cytotoxicity .

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